molecular formula C10H10N2O3S2 B5190283 N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide

N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5190283
M. Wt: 270.3 g/mol
InChI Key: HMYADISTWYIYBT-UHFFFAOYSA-N
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Description

N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide is a heterocyclic compound that contains both furan and thiolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a thiolane derivative under specific conditions. The reaction may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thiol derivatives.

Scientific Research Applications

N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan and thiolane rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxothiolan-3-yl)thiophene-2-carboxamide
  • 3-chloro-N-(2-oxothiolan-3-yl)-1-benzothiophene-2-carboxamide

Uniqueness

N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide is unique due to the presence of both furan and thiolane rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c13-8(7-2-1-4-15-7)12-10(16)11-6-3-5-17-9(6)14/h1-2,4,6H,3,5H2,(H2,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYADISTWYIYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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